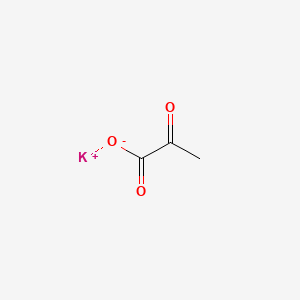

Potassium pyruvate

Descripción

Pyruvate (B1213749) as a Central Node in Core Metabolic Pathways

Pyruvate is a key organic molecule that occupies a central intersection in the network of metabolic pathways. It is the primary end-product of glycolysis, a fundamental process where a single molecule of glucose is broken down into two molecules of pyruvate. libretexts.org This conversion not only releases energy in the form of adenosine (B11128) triphosphate (ATP) and nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), but it also positions pyruvate at a critical crossroads, from which several metabolic routes can be taken. The specific fate of pyruvate is largely determined by the cellular energy state and the availability of oxygen.

Under aerobic conditions (when oxygen is plentiful), pyruvate is transported into the mitochondria. There, it undergoes oxidative decarboxylation, a reaction catalyzed by the pyruvate dehydrogenase complex, to form acetyl-CoA. metwarebio.comlibretexts.org Acetyl-CoA is the main fuel for the citric acid cycle (also known as the Krebs cycle), a series of chemical reactions that generate a significant amount of ATP, the cell's primary energy currency. metwarebio.com

Conversely, under anaerobic conditions (insufficient oxygen), pyruvate is metabolized through fermentation to ensure a continued supply of NAD+ for glycolysis. In animals and some bacteria, pyruvate is converted to lactate (B86563). libretexts.orglibretexts.org In other organisms, such as yeast, it is converted to ethanol (B145695) and carbon dioxide. libretexts.org

Beyond energy production, pyruvate is a versatile precursor for biosynthesis. It can be converted back to carbohydrates like glucose through a process called gluconeogenesis, which is vital for maintaining blood glucose levels during fasting. libretexts.orgmetwarebio.com Pyruvate can also be used to synthesize fatty acids and the amino acid alanine (B10760859), demonstrating its integral role in linking carbohydrate, fat, and protein metabolism. nih.govnih.gov

Table 1: Metabolic Fates of Pyruvate

| Pathway | Condition | Input | Key Product(s) | Cellular Location | Primary Function |

| Citric Acid Cycle (Krebs Cycle) | Aerobic | Pyruvate (as Acetyl-CoA) | ATP, NADH, FADH₂ | Mitochondria | Major energy production |

| Lactic Acid Fermentation | Anaerobic | Pyruvate | Lactate, NAD⁺ | Cytoplasm | NAD⁺ regeneration for glycolysis |

| Alcoholic Fermentation | Anaerobic | Pyruvate | Ethanol, CO₂, NAD⁺ | Cytoplasm | NAD⁺ regeneration for glycolysis |

| Gluconeogenesis | As needed | Pyruvate | Glucose | Liver, Kidneys | Glucose synthesis |

| Amino Acid Synthesis | As needed | Pyruvate | Alanine | Cytoplasm | Building block for proteins |

| Fatty Acid Synthesis | Energy surplus | Pyruvate (as Acetyl-CoA) | Fatty acids | Cytoplasm | Energy storage |

Fundamental Role of Potassium in Cellular Bioenergetics and Enzymatic Activation

Potassium (K⁺) is the most abundant intracellular cation and is essential for the function of all living cells. wikipedia.orgontosight.ai Its role in cellular bioenergetics is fundamental and is most prominently highlighted by the action of the sodium-potassium pump (Na⁺/K⁺-ATPase). This enzyme actively transports sodium ions out of the cell and potassium ions into it, creating a steep concentration gradient across the cell membrane. unl.eduwikipedia.org This process is energy-intensive, consuming a substantial portion of the cell's ATP—up to 70% in nerve cells—to establish and maintain the membrane potential. wikipedia.orgplos.org This electrical potential is critical for nerve impulse transmission, muscle contraction, and maintaining fluid and electrolyte balance. wikipedia.orgfiveable.metaylorandfrancis.com

Beyond its role in establishing membrane potential, potassium is a crucial activator for a multitude of enzymes. testbook.comumn.edu It is estimated that over 60 different enzyme systems in plants rely on potassium for their activation. taurus.ag Potassium facilitates enzymatic reactions by inducing a change in the enzyme's three-dimensional structure, which exposes the active sites necessary for catalysis. taurus.ag

Many enzymes involved in core metabolic processes, including protein synthesis and carbohydrate metabolism, are dependent on potassium. testbook.comtaurus.agresearchgate.net For instance, the enzyme pyruvate kinase, which catalyzes the final, ATP-producing step of glycolysis, requires potassium for optimal activity. msu.ru This highlights a direct link between potassium availability and the efficiency of the central energy-yielding pathway that produces pyruvate. By participating in key enzymatic reactions and the maintenance of fundamental bioenergetic gradients, potassium plays an indispensable role in cellular life. ontosight.ainih.gov

Structure

3D Structure of Parent

Propiedades

Número CAS |

4151-33-1 |

|---|---|

Fórmula molecular |

C3H4KO3 |

Peso molecular |

127.16 g/mol |

Nombre IUPAC |

potassium;2-oxopropanoate |

InChI |

InChI=1S/C3H4O3.K/c1-2(4)3(5)6;/h1H3,(H,5,6); |

Clave InChI |

WHQRNTYSCFGPMD-UHFFFAOYSA-N |

SMILES |

CC(=O)C(=O)[O-].[K+] |

SMILES canónico |

CC(=O)C(=O)O.[K] |

Otros números CAS |

4151-33-1 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Enzymatic Regulation and Kinetic Mechanisms Involving Pyruvate and Potassium

Pyruvate (B1213749) Kinase (PK) Activation and Allosteric Regulation by Potassium Ions

Pyruvate kinase (PK) is a critical enzyme that catalyzes the final, irreversible step of glycolysis: the transfer of a phosphate (B84403) group from phosphoenolpyruvate (B93156) (PEP) to adenosine (B11128) diphosphate (B83284) (ADP), producing pyruvate and adenosine triphosphate (ATP). wikipedia.orgnih.gov The activity of this enzyme is fundamental to cellular energy metabolism and is subject to complex regulation. A key aspect of this regulation is the essential role of monovalent cations, particularly potassium (K+), in activating the enzyme. nih.govnih.gov

Mechanistic Studies of Potassium-Dependent Pyruvate Kinase Activity

For over half a century, it has been recognized that potassium ions are essential activators for most pyruvate kinase enzymes. nih.gov Mechanistic studies have revealed that K+ plays a crucial role in shaping the enzyme's active site and influencing its kinetic behavior. In the absence of K+, the kinetic mechanism of pyruvate kinase is ordered, meaning that ADP cannot bind to the enzyme until PEP has first formed a competent active site. nih.govresearchgate.net

The presence of K+ induces a significant conformational change in the enzyme, switching the kinetic mechanism from ordered to random. nih.govresearchgate.net This change allows either PEP or ADP to bind to the enzyme independently. It is proposed that K+ induces the closure of the active site, facilitating the proper arrangement of amino acid residues involved in nucleotide binding. nih.govresearchgate.net This structural rearrangement is critical for the efficient transfer of the phosphate group from PEP to ADP. nih.gov The catalytic process involves a two-step reaction where the phosphate group from PEP is first transferred to ADP, yielding ATP and the enolate of pyruvate, which is then protonated to form pyruvate. ebi.ac.uk

Comparative Kinetic Analyses of Pyruvate Kinase in Varying Potassium Concentrations

Kinetic analyses starkly highlight the profound impact of potassium on pyruvate kinase activity. The maximum velocity (Vmax) of the enzyme reaction is dramatically higher in the presence of K+. nih.govresearchgate.net Studies have shown that the Vmax with K+ can be approximately 400 times greater than without it. nih.gov

Table 1: Effect of Potassium on Pyruvate Kinase Kinetic Parameters

| Parameter | Without K+ | With K+ (90 mM) | Fold Change |

|---|---|---|---|

| Vmax | Low | ~400-fold higher | ~400 |

| Affinity for PEP | Lower | 2-6 fold higher | 2-6 |

| Affinity for ADP-Mg2+ | Lower | 2-6 fold higher | 2-6 |

| Kinetic Mechanism | Ordered | Random | N/A |

This table summarizes the general findings from kinetic studies on the effect of potassium on pyruvate kinase activity. nih.govresearchgate.net

Molecular Basis of Potassium-Pyruvate Kinase Binding and Conformational Changes

The molecular basis for K+ activation lies in its specific binding to the enzyme and the subsequent conformational changes it induces. The K+ binding site is formed by several amino acid residues, including the carbonyl oxygen of Threonine-113, the gamma-oxygen of Serine-76, and the delta-1 oxygens of Asparagine-74 and Aspartate-112. mdpi.com While K+ does not directly contact the substrate or the intermediate, it is thought to influence the structure of the active site through interactions with positively charged residues. ebi.ac.uk

This binding of K+ is crucial for creating a catalytically competent active site. It helps to screen the negative charge of a key aspartate residue, which in turn facilitates the electrostatic coupling of the phosphate group of PEP. nih.gov This creates a highly favorable environment for the phosphoryl transfer to ADP. nih.gov The binding of K+ and a divalent cation like Mg2+ or Mn2+ leads to a more compact enzyme structure, as evidenced by a decrease in the radius of gyration. researchgate.net This "closed" conformation is the active state of the enzyme. researchgate.net

Characterization of Pyruvate Kinase Isoforms (e.g., PKM2) and Potassium Influence in Specific Cellular Contexts

In mammals, there are four major isoforms of pyruvate kinase: M1, M2, L, and R, which are encoded by two different genes (PKM and PKLR). ebi.ac.ukfrontiersin.org These isoforms exhibit tissue-specific expression and have distinct regulatory properties. The M1 isoform is predominantly found in muscle and brain, while the M2 isoform is expressed in early fetal tissues and is notably upregulated in cancer cells. ebi.ac.ukuniprot.org

The M1 isoform (PKM1) is a constitutively active enzyme that is not allosterically regulated by fructose-1,6-bisphosphate (FBP). uniprot.org In contrast, the M2 isoform (PKM2) has lower intrinsic activity and requires allosteric activation by FBP. uniprot.org Both PKM1 and PKM2 are associated with the plasma membrane in pancreatic β-cells, where their local ATP production is essential for regulating ATP-sensitive potassium (KATP) channels and, consequently, insulin (B600854) secretion. elifesciences.org The activity of pyruvate dehydrogenase kinase isoform 2 (PDHK2), another key enzyme in pyruvate metabolism, is also influenced by potassium ions, which play a role in its self-association and binding to other regulatory molecules. acs.org While most pyruvate kinases require potassium for activation, some bacterial isoforms have been identified that are K+-independent. mdpi.comcdnsciencepub.com

Synergistic and Antagonistic Effects of Other Monovalent and Divalent Cations on Pyruvate Kinase Activity

Pyruvate kinase activity is not only dependent on potassium but is also influenced by other cations. The enzyme has an absolute requirement for a divalent cation, typically Mg2+ or Mn2+, which is essential for substrate binding and catalysis. ebi.ac.ukmit.edu One divalent cation binds to the enzyme as a complex with the nucleotide substrate (ADP), while another binds directly to the enzyme. ebi.ac.uknih.gov

While K+ is the most effective monovalent cation activator, others like Rubidium+ (Rb+), Ammonium+ (NH4+), and Thallium+ (Tl+) can partially substitute for it, though the resulting activity is typically lower. mdpi.com Conversely, Sodium+ (Na+) and Lithium+ (Li+) are poor activators of the enzyme. mdpi.com In fact, Na+ can act as an antagonist to K+ activation. nih.gov The strong preference for K+ over Na+ is somewhat puzzling from a structural standpoint, as the Na+-bound enzyme does not show significant changes in the active site architecture. nih.gov Isothermal titration calorimetry studies have shown that both K+ and Mg2+ increase the percentage of the active state of the enzyme, while the allosteric inhibitor phenylalanine has the opposite effect. nih.gov

Interplay with Other Key Metabolic Enzymes and Pathways

The regulation of pyruvate kinase by potassium and other effectors has significant downstream consequences for cellular metabolism, creating an intricate interplay with other enzymes and pathways. The pyruvate generated by PK is a central metabolic hub. In the cytosol, its major fate is reduction to lactate (B86563) by lactate dehydrogenase (LDH), a process that regenerates NAD+ needed for glycolysis to continue. nih.gov

In respiring cells, such as yeast, low pyruvate kinase activity leads to an accumulation of its substrate, phosphoenolpyruvate (PEP). nih.gov This accumulated PEP can act as a feedback inhibitor of triosephosphate isomerase, an enzyme further upstream in glycolysis. nih.gov This inhibition diverts metabolic flux into the pentose (B10789219) phosphate pathway, which increases the production of NADPH, a key molecule for antioxidative defense. nih.gov Furthermore, the activity of pyruvate kinase can influence the flow of metabolites into pathways like serine biosynthesis. mit.edu In cancer cells, the less active dimeric form of the PKM2 isoform allows for the accumulation of glycolytic intermediates that can be used for anabolic processes, supporting cell proliferation. wikipedia.org The nuclear form of PKM2 can also act as a protein kinase and a transcriptional co-activator, influencing gene expression related to cell proliferation and metabolism. frontiersin.orgmdpi.com

Potassium and Pyruvate's Influence on Hexokinase Activity and Glycolysis Initiation

Potassium ions have been identified as essential cofactors for the activity of hexokinase II (HKII), an isoform highly expressed in metabolically active cells, including many types of cancer cells. researchgate.net The activity of HKII is dependent on a high intracellular concentration of K+. nih.gov Reductions in intracellular K+ levels can impair HKII-dependent glycolysis and lead to cellular energy stress. researchgate.net Conversely, the reintroduction of K+ can quickly restore ATP generation through glycolysis. researchgate.net The stabilizing effect of K+ on purified HKII has been observed to prevent the thermal inactivation of the enzyme, with an EC50 of 18.98 mM. nih.gov This suggests that K+ is crucial for maintaining the structural integrity and, consequently, the catalytic function of HKII. The activity of voltage-gated K+ channels, such as Kv1.3, can influence cellular K+ content and thereby modulate the glycolytic activity in cells. researchgate.net

Pyruvate, the end-product of glycolysis, can indirectly influence hexokinase activity through feedback mechanisms. While not a direct allosteric regulator of hexokinase, high levels of pyruvate can lead to an accumulation of downstream metabolites that do inhibit hexokinase. For instance, 3-Bromopyruvate, a pyruvate analog, is a potent inhibitor of hexokinase II, highlighting the potential for molecules structurally similar to pyruvate to interact with the enzyme. medchemexpress.comdovepress.com Phenylpyruvate, which accumulates in phenylketonuria, has also been shown to inhibit human brain hexokinase. pnas.org This inhibition can be particularly detrimental in the developing brain, where hexokinase activity is lower than in adults. pnas.org

The initiation of glycolysis is tightly linked to the activity of the Na+/K+ pump, which consumes a significant portion of cellular ATP. biorxiv.org The increased activity of the Na+/K+ pump, driven by an influx of Na+, stimulates glycolysis to replenish ATP. biorxiv.orgnih.gov This coupling ensures that the energy demands of maintaining ion gradients are met by an appropriate increase in glucose metabolism.

Table 1: Factors Influencing Hexokinase Activity and Glycolysis Initiation

| Regulator | Enzyme/Process Affected | Effect | Mechanism of Action |

|---|---|---|---|

| Potassium (K+) | Hexokinase II (HKII) | Activation/Stabilization | Essential cofactor, prevents thermal inactivation. nih.gov |

| 3-Bromopyruvate | Hexokinase II (HKII) | Inhibition | Pyruvate analog that acts as a potent inhibitor. medchemexpress.comdovepress.com |

| Phenylpyruvate | Hexokinase (brain) | Inhibition | Competitive inhibitor, relevant in phenylketonuria. pnas.org |

| Na+/K+ Pump Activity | Glycolysis | Stimulation | Increased ATP demand from the pump drives glycolytic flux. biorxiv.orgnih.gov |

Regulation of Pyruvate Dehydrogenase (PDH) and Pyruvate Dehydrogenase Kinase (PDK) Activity

The pyruvate dehydrogenase complex (PDC) is a critical mitochondrial enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the conversion of pyruvate to acetyl-CoA. nih.gov The activity of PDC is tightly regulated by the opposing actions of pyruvate dehydrogenase kinase (PDK) and pyruvate dehydrogenase phosphatase (PDP). e-dmj.org PDK phosphorylates and inactivates the E1 component of PDC, while PDP dephosphorylates and activates it. wikipedia.orgnih.gov

Potassium ions (K+) have been shown to stimulate the activity of PDK from pig kidney cortex. nih.govportlandpress.com A 2.2-fold stimulation of PDK activity was observed with 20 mM K+, while Na+ had no effect. nih.govportlandpress.com This stimulation by K+ is independent of pH and ionic strength. nih.govportlandpress.com Interestingly, in the presence of K+, phosphate ions (HPO4(2-)) inhibit PDK activity in a non-competitive manner with respect to ATP at lower concentrations. nih.govportlandpress.com This suggests a complex interplay between ionic conditions in the regulation of PDK. The structural model of pyruvate dehydrogenase also indicates the presence of potassium ions, suggesting a structural role for this cation. wikipedia.orguniprot.org

Pyruvate itself is a key regulator of PDK activity. It acts as an inhibitor of PDK, thereby promoting the active, unphosphorylated state of PDC. wikipedia.org This is a form of feedback regulation where the substrate of the enzyme complex (pyruvate) prevents its own inactivation. However, this inhibitory effect is not uniform across all PDK isoforms; pyruvate inhibits PDK1 and PDK2 but not PDK3 or PDK4. researchgate.net

The activity of PDK is also allosterically regulated by the energy status of the cell, as reflected in the ratios of ATP/ADP, NADH/NAD+, and acetyl-CoA/CoA. e-dmj.orgwikipedia.org High ratios of these products of mitochondrial oxidation activate PDK, leading to the inactivation of PDC and a decrease in the conversion of pyruvate to acetyl-CoA. nih.govresearchgate.net This conserves pyruvate for other metabolic fates, such as conversion to lactate.

Table 2: Regulation of PDH and PDK Activity

| Regulator | Enzyme Affected | Effect | Key Findings |

|---|---|---|---|

| Potassium (K+) | Pyruvate Dehydrogenase Kinase (PDK) | Stimulation | 2.2-fold stimulation of PDK activity observed with 20 mM K+. nih.govportlandpress.com |

| Pyruvate | Pyruvate Dehydrogenase Kinase (PDK) | Inhibition | Inhibits PDK, leading to the activation of the Pyruvate Dehydrogenase Complex (PDC). wikipedia.org |

| ATP/ADP Ratio | Pyruvate Dehydrogenase Kinase (PDK) | Activation (High Ratio) | High ATP levels activate PDK, inhibiting PDC. e-dmj.orgwikipedia.org |

| NADH/NAD+ Ratio | Pyruvate Dehydrogenase Kinase (PDK) | Activation (High Ratio) | High NADH levels activate PDK, inhibiting PDC. e-dmj.orgwikipedia.org |

| Acetyl-CoA/CoA Ratio | Pyruvate Dehydrogenase Kinase (PDK) | Activation (High Ratio) | High acetyl-CoA levels activate PDK, inhibiting PDC. e-dmj.orgwikipedia.org |

Control of Pyruvate Carboxylase Activity and Anaplerosis

Pyruvate carboxylase (PC) is a crucial anaplerotic enzyme that replenishes tricarboxylic acid (TCA) cycle intermediates by catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate. researchgate.netnih.govwikipedia.org This process, known as anaplerosis, is vital for maintaining the levels of TCA cycle intermediates that are withdrawn for various biosynthetic pathways, such as gluconeogenesis, lipid synthesis, and amino acid synthesis. researchgate.netmdpi.comannualreviews.org

The primary allosteric activator of pyruvate carboxylase in many organisms is acetyl-CoA. annualreviews.org This makes metabolic sense, as an accumulation of acetyl-CoA signals a need for more oxaloacetate to condense with for entry into the TCA cycle. The regulation of PC by acetyl-CoA is particularly important in the liver, where the rate of acetyl-CoA generation from fatty acid oxidation can vary significantly. annualreviews.org

Table 3: Regulation of Pyruvate Carboxylase and Anaplerosis

| Regulator | Enzyme/Process Affected | Effect | Mechanism of Action |

|---|---|---|---|

| Potassium (K+) | Pyruvate Carboxylase (PC) | Stimulation (in astrocytes and B. subtilis) | Elevated extracellular K+ stimulates pyruvate carboxylation. frontiersin.org Under K+ starvation in B. subtilis, the apo-form of DarB activates PC. asm.orgexlibrisgroup.comresearchgate.netnih.gov |

| Acetyl-CoA | Pyruvate Carboxylase (PC) | Activation | Allosteric activator, signaling the need for oxaloacetate to enter the TCA cycle. annualreviews.org |

| Aspartate | Pyruvate Carboxylase (PC) | Inhibition | Feedback inhibitor, signaling sufficient levels of TCA cycle intermediates. researchgate.net |

Role in Lactate Dehydrogenase (LDH) Mediated Pyruvate-Lactate Interconversion

Lactate dehydrogenase (LDH) is an oxidoreductase that catalyzes the reversible conversion of pyruvate to lactate, with the concomitant interconversion of NADH and NAD+. chemisgroup.ussigmaaldrich.com This reaction is a critical branch point in metabolism, particularly under varying oxygen conditions. The interconversion between lactate and pyruvate in the blood is very rapid. nih.gov

The activity of LDH is influenced by the concentrations of its substrates, pyruvate and lactate, as well as the redox state of the cell as reflected by the NADH/NAD+ ratio. The different isozymes of LDH (e.g., LDHA and LDHB) have different kinetic properties, with some favoring the conversion of pyruvate to lactate and others favoring the reverse reaction. researchgate.net However, under steady-state conditions, both major isoforms are thought to establish a near-equilibrium between pyruvate and lactate. researchgate.net

While there is no direct evidence to suggest that potassium is a potent allosteric regulator of LDH in the same way it is for pyruvate kinase or hexokinase II, the enzymatic assay for LDH is often carried out in a potassium phosphate buffer, indicating that the enzyme is active in the presence of potassium ions. nipro.co.jp Furthermore, the activity of pyruvate kinase, which produces pyruvate, is highly dependent on potassium. mnchip.comroche.comebi.ac.uknih.gov Therefore, potassium levels can indirectly influence the substrate availability for the LDH reaction.

Recent research has also highlighted the role of hexokinases in regulating the pyruvate-lactate balance. In the absence of hexokinases, pyruvate can drive the conversion of lactate to pyruvate for mitochondrial utilization. plos.org However, the presence of hexokinase I or II can block this process, potentially through the activation of the pentose phosphate pathway and increased production of NADPH, which would favor the reduction of pyruvate to lactate. plos.org

Table 4: Factors in Lactate Dehydrogenase (LDH) Mediated Pyruvate-Lactate Interconversion

| Factor | Role | Key Findings |

|---|---|---|

| Pyruvate/Lactate Ratio | Substrate Availability | The direction of the LDH reaction is driven by the relative concentrations of pyruvate and lactate. chemisgroup.usresearchgate.net |

| NADH/NAD+ Ratio | Redox State | A high NADH/NAD+ ratio favors the conversion of pyruvate to lactate. chemisgroup.usresearchgate.net |

| LDH Isozymes | Catalytic Preference | Different isozymes have varying kinetic preferences for the forward and reverse reactions. researchgate.net |

| Hexokinases | Indirect Regulation | Can block the conversion of lactate to pyruvate, potentially by increasing NADPH levels. plos.org |

| Potassium (K+) | Indirect Influence | Essential for the activity of pyruvate kinase, which produces pyruvate, a substrate for LDH. mnchip.comroche.comebi.ac.uknih.gov LDH assays are typically performed in potassium phosphate buffer. nipro.co.jp |

Cellular and Subcellular Metabolic Intersections and Signaling

Dynamics of Glycolytic Flux and Pyruvate (B1213749) Production in Cellular Systems

Glycolysis, the metabolic pathway that converts glucose into pyruvate, is a fundamental process for cellular energy production. mdpi.com The rate of this pathway, known as glycolytic flux, and the subsequent production of pyruvate are intricately regulated by the availability of substrates and the activity of key enzymes, several of which are influenced by potassium.

One of the pivotal enzymes in glycolysis is pyruvate kinase (PK), which catalyzes the final step, the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate. nih.gov This reaction is a critical control point in glycolysis and is dependent on the presence of potassium ions (K+) for its catalytic activity. nih.govnih.gov A decrease in intracellular K+ has been shown to impair aerobic glycolysis. mdpi.com The activity of pyruvate kinase is crucial as it is one of the two energy-generating steps in glycolysis, leading to the net production of ATP. nih.gov

Glucose + 2 NAD+ + 2 ADP + 2 Pi → 2 Pyruvate + 2 NADH + 2 ATP + 2 H₂O + 2 H+ mdpi.com

The generated pyruvate stands at a metabolic crossroads. frontiersin.org In the presence of sufficient oxygen, pyruvate can enter the mitochondria to fuel the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. mdpi.comnih.gov Under anaerobic conditions, or in cells with a high glycolytic rate like many cancer cells, pyruvate is converted to lactate (B86563) in the cytoplasm. mdpi.comnih.gov This "Warburg effect," or aerobic glycolysis, is a hallmark of cancer cell metabolism, where pyruvate oxidation is reduced in favor of lactate production, despite the higher energy efficiency of complete oxidation. nih.gov

The regulation of glycolytic flux is complex and involves allosteric regulation of enzymes and the availability of cofactors. For instance, high levels of ATP can inhibit phosphofructokinase, a key regulatory enzyme in glycolysis, thereby slowing down the production of pyruvate. libretexts.org Conversely, an increase in ADP can stimulate glycolysis. mdpi.com In some cellular contexts, such as in response to high potassium levels, an increased glycolytic flux has been observed. researchgate.net

The following table summarizes the key enzymes in glycolysis influenced by potassium and their roles:

| Enzyme | Catalyzed Reaction | Role in Glycolysis | Influence of Potassium |

| Hexokinase II | Glucose → Glucose-6-phosphate | First committed step of glycolysis | Activity is K+ dependent mdpi.com |

| Pyruvate Kinase (PK) | Phosphoenolpyruvate → Pyruvate | Final, ATP-generating step | Requires K+ for catalytic activity nih.govnih.gov |

Pyruvate Entry into the Tricarboxylic Acid (TCA) Cycle and Oxidative Phosphorylation Coupling

Following its production in the cytoplasm via glycolysis, pyruvate is transported into the mitochondrial matrix to serve as a primary fuel for the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. nih.govlibretexts.org This transport across the inner mitochondrial membrane is facilitated by the mitochondrial pyruvate carrier (MPC). nih.govmdpi.com

Once inside the mitochondria, pyruvate undergoes oxidative decarboxylation, a reaction catalyzed by the pyruvate dehydrogenase (PDH) complex. nih.govnih.gov This irreversible reaction converts pyruvate into acetyl-CoA, the main entry substrate for the TCA cycle. nih.govlibretexts.org The activity of PDH is itself subject to regulation, including by a K+-dependent pyruvate dehydrogenase kinase (PDK), which inhibits PDH activity. mdpi.comnih.gov

The acetyl-CoA produced then combines with oxaloacetate to form citrate (B86180), initiating a series of reactions in the TCA cycle. teachmephysiology.com The cycle generates reducing equivalents in the form of NADH and FADH₂, which are crucial for the subsequent process of oxidative phosphorylation. nih.govnih.gov

Oxidative phosphorylation is the process where the energy stored in NADH and FADH₂ is used to generate a proton gradient across the inner mitochondrial membrane by the electron transport chain (ETC). usp.br This gradient, in turn, drives the synthesis of ATP by ATP synthase. usp.br The coupling of the TCA cycle and oxidative phosphorylation is essential for efficient ATP production.

Potassium ions (K+) play a role in modulating mitochondrial function and, consequently, oxidative phosphorylation. Mitochondrial potassium channels can transport K+ into the mitochondrial matrix, which can affect the mitochondrial membrane potential (ΔΨ). mdpi.comnih.gov This alteration in membrane potential can influence the activity of ATP synthase and the production of reactive oxygen species (ROS). mdpi.com Studies have shown that in the presence of the ionophore valinomycin, increasing potassium concentrations can lead to a lower ADP/O ratio and a decreased rate of phosphorylation in intact beef heart mitochondria, suggesting an indirect effect on oxidative phosphorylation. umich.edu More recent research has even suggested that potassium ion flux through the F1Fo-ATP synthase contributes significantly to the energy required for ATP production, challenging the long-held belief that proton flux is the sole driver. nih.gov

The table below outlines the key steps and regulatory points in the transition from pyruvate to the TCA cycle and its coupling with oxidative phosphorylation:

| Step | Key Molecules/Complexes | Location | Role | Influence of Potassium |

| Pyruvate Transport | Mitochondrial Pyruvate Carrier (MPC) | Inner Mitochondrial Membrane | Imports pyruvate into the mitochondrial matrix | Indirectly affected by changes in membrane potential influenced by K+ flux |

| Pyruvate Decarboxylation | Pyruvate Dehydrogenase (PDH) Complex | Mitochondrial Matrix | Converts pyruvate to acetyl-CoA | PDH activity is regulated by K+-dependent Pyruvate Dehydrogenase Kinase (PDK) mdpi.comnih.gov |

| TCA Cycle | Acetyl-CoA, Oxaloacetate, Citrate, etc. | Mitochondrial Matrix | Generates NADH and FADH₂ | - |

| Oxidative Phosphorylation | Electron Transport Chain, ATP Synthase | Inner Mitochondrial Membrane | Synthesizes ATP using the energy from NADH and FADH₂ | K+ flux across the inner mitochondrial membrane can modulate the mitochondrial membrane potential and ATP synthase activity mdpi.comnih.govumich.edunih.gov |

Mechanisms of Cellular Energy Homeostasis Modulation by Pyruvate and Potassium

Cellular energy homeostasis, the balance between ATP production and consumption, is critically dependent on the coordinated regulation of metabolic pathways, with pyruvate and potassium playing significant roles. nih.govresearchgate.net Pyruvate sits (B43327) at a central node of metabolism, linking glycolysis to the TCA cycle and oxidative phosphorylation, the primary engine of ATP generation in most cells. nih.gov

The fate of pyruvate is a key determinant of the cell's energetic state. Its entry into the mitochondria and subsequent oxidation via the PDH complex and the TCA cycle commits it to a high-yield energy production pathway through oxidative phosphorylation. nih.gov The activity of the PDH complex is finely tuned to the energy state of the cell; it is inhibited by high levels of its products, acetyl-CoA and NADH, as well as by ATP. nih.gov This feedback mechanism ensures that pyruvate oxidation is downregulated when energy levels are high.

Potassium contributes to the regulation of cellular energy homeostasis through multiple mechanisms. As an essential cofactor for pyruvate kinase, potassium directly influences the rate of glycolysis and the production of pyruvate and ATP. nih.govnih.gov A decrease in intracellular potassium can impair glycolysis and trigger energy stress pathways. mdpi.com

Furthermore, potassium's role in modulating mitochondrial function has significant implications for energy balance. The influx of potassium into the mitochondrial matrix through channels like the mitoKATP can dissipate the mitochondrial membrane potential. nih.gov While this can reduce the efficiency of ATP synthesis, it is also a mechanism to decrease the production of reactive oxygen species (ROS) under conditions of cellular stress. nih.gov The activity of these channels is often regulated by the cellular ATP/ADP ratio, providing a feedback loop to coordinate mitochondrial activity with the cell's energy status. nih.gov

Recent findings also point to a direct role for potassium flux in driving ATP synthase, suggesting that potassium movement across the inner mitochondrial membrane is not just a regulatory side effect but a fundamental part of the energy-generating process. nih.gov This two-ion (H+ and K+) mechanism appears to enhance the efficiency of ATP synthesis. nih.gov

The following table summarizes the modulatory roles of pyruvate and potassium in cellular energy homeostasis:

| Factor | Mechanism of Action | Impact on Energy Homeostasis |

| Pyruvate | Serves as the substrate for the TCA cycle and oxidative phosphorylation. nih.gov | Central to high-yield ATP production. Its metabolism is tightly regulated by cellular energy charge. nih.gov |

| Potassium | Acts as a cofactor for pyruvate kinase in glycolysis. nih.govnih.gov | Influences the rate of pyruvate and ATP production from glycolysis. mdpi.com |

| Potassium | Modulates mitochondrial membrane potential via mitochondrial potassium channels. mdpi.comnih.gov | Can regulate the efficiency of oxidative phosphorylation and ROS production. nih.gov |

| Potassium | Contributes to the driving force for ATP synthase. nih.gov | Directly participates in and enhances the process of ATP synthesis. nih.gov |

Integration of Pyruvate and Potassium in Anabolic Pathways (e.g., DNA Synthesis, Amino Acid Metabolism)

Pyruvate can be converted into several key intermediates for biosynthesis. For instance, it can be carboxylated to form oxaloacetate, a TCA cycle intermediate that can be withdrawn from the cycle to serve as a precursor for gluconeogenesis or for the synthesis of certain amino acids. wikipedia.org Acetyl-CoA, derived from pyruvate, is not only a fuel for the TCA cycle but also a fundamental building block for the synthesis of fatty acids and cholesterol. nih.gov

The connection between pyruvate metabolism and amino acid synthesis is particularly strong. Pyruvate can be directly transaminated to form alanine (B10760859), a non-essential amino acid. wikipedia.orguobasrah.edu.iq This reaction, catalyzed by alanine aminotransferase, provides a direct link between carbohydrate and protein metabolism. nih.gov Furthermore, intermediates of the TCA cycle, which is fueled by pyruvate, serve as precursors for the synthesis of other amino acids. For example, α-ketoglutarate is a precursor for glutamate (B1630785), glutamine, proline, and arginine, while oxaloacetate is a precursor for aspartate and asparagine. uobasrah.edu.iq Studies in bovine blastocysts have shown that the presence or absence of pyruvate significantly affects amino acid profiles, particularly the appearance of alanine and the disappearance of glutamate. bioscientifica.com

Pyruvate metabolism also has implications for nucleotide synthesis and, consequently, DNA synthesis. The pentose (B10789219) phosphate (B84403) pathway (PPP), which branches off from glycolysis, produces ribose-5-phosphate, a crucial component of nucleotides. By influencing glycolytic flux, the regulation of pyruvate metabolism can indirectly affect the availability of precursors for the PPP. Research has shown that altering pyruvate kinase isoform expression can impair nucleotide production and the ability to synthesize DNA. nih.gov Specifically, expressing the PKM1 isoform can lead to a metabolic state unable to support DNA synthesis, which can be rescued by an exogenous supply of thymine. nih.gov Potassium pyruvate has been shown to stimulate ribitol (B610474) dehydrogenase, an enzyme that can convert ribitol into ribose-5-phosphate, which is important for DNA synthesis. biosynth.com

The table below illustrates the integration of pyruvate in key anabolic pathways and the influencing role of potassium:

| Anabolic Pathway | Role of Pyruvate | Influence of Potassium |

| Amino Acid Synthesis | Direct precursor for alanine. wikipedia.orguobasrah.edu.iq Fuels the TCA cycle, providing precursors for other amino acids (e.g., glutamate, aspartate). uobasrah.edu.iq | Influences the availability of pyruvate and TCA cycle intermediates by modulating glycolysis (as a cofactor for pyruvate kinase). nih.govnih.gov |

| Fatty Acid Synthesis | Converted to acetyl-CoA, the primary building block for fatty acids. nih.gov | By affecting cellular energy status, can indirectly influence the diversion of acetyl-CoA to fatty acid synthesis. |

| Gluconeogenesis | Can be converted to oxaloacetate, a key starting point for the synthesis of glucose. wikipedia.org | Modulates the activity of pyruvate kinase, a key regulatory point differentiating glycolysis from gluconeogenesis. nih.govnih.gov |

| DNA Synthesis | Influences the flux through glycolysis, which provides precursors for the pentose phosphate pathway (source of ribose-5-phosphate). nih.gov | Stimulates ribitol dehydrogenase, which can produce ribose-5-phosphate, a precursor for DNA synthesis. biosynth.com |

Biological Roles and Pathophysiological Research Models Excluding Human Clinical Data

Modulation of Cellular Redox State and Antioxidant Defense Mechanisms in Research Models

Potassium pyruvate (B1213749), a salt of the key metabolic intermediate pyruvic acid, has been investigated in various research models for its ability to modulate the cellular redox state and bolster antioxidant defenses. caringsunshine.com Its antioxidant properties stem from both direct and indirect mechanisms. Pyruvate's α-ketocarboxylate structure allows it to directly neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as hydrogen peroxide (H₂O₂), without enzymatic assistance. researchgate.netnih.govsci-hub.se This direct scavenging activity has been demonstrated to protect cells from oxidative damage. For instance, in human neuroblastoma SK-N-SH cells, pyruvate dose-dependently mitigated H₂O₂-induced cytotoxicity and ROS formation. researchgate.netnih.gov

Beyond direct scavenging, pyruvate metabolism influences the cellular antioxidant capacity. It serves as a crucial energy substrate for mitochondria, supporting ATP production and potentially reducing oxidative stress by acting as a scavenger of ROS. caringsunshine.com In animal models, pyruvate has been shown to enhance the antioxidant status. For example, in rats subjected to myocardial ischemia-reperfusion, pyruvate treatment restored the levels of antioxidant enzymes and inhibited lipid peroxidation. nih.gov This protective effect is partly attributed to pyruvate's ability to increase the production of NADPH, which is essential for maintaining the reduced state of glutathione (B108866) (GSH), a major intracellular antioxidant. researchgate.net Pyruvate can also increase the levels of other antioxidant molecules, thereby protecting cells from oxidative damage. brieflands.com Studies in isolated guinea pig hearts have shown that pyruvate can inhibit the formation of ROS in post-ischemic tissue in a dose-dependent manner, an effect linked to changes in the cytosolic NADH/NAD+ ratio. physiology.org

The comprehensive antioxidant properties of pyruvate have been documented in numerous cell culture and animal models of disease, where it not only directly scavenges reactive species but also interrupts oxidative signaling cascades and mitigates subsequent damage. researchgate.net

Table 1: Effects of Pyruvate on Cellular Redox State and Antioxidant Defense in Research Models

| Model System | Experimental Condition | Key Findings |

| Human Neuroblastoma SK-N-SH Cells | Hydrogen Peroxide (H₂O₂) Induced Oxidative Stress | Pyruvate dose-dependently attenuated cell death and ROS formation. researchgate.netnih.gov |

| Wistar Albino Rats | Myocardial Ischemia-Reperfusion | Pyruvate treatment restored myocardial antioxidant status and inhibited lipid peroxidation. nih.gov |

| Isolated Guinea Pig Hearts | Ischemia-Reperfusion | Pyruvate dose-dependently inhibited post-ischemic ROS production. physiology.org |

| Rat Brain Homogenates | Iron-Induced Lipid Peroxidation | Exogenous pyruvate reduced lipid peroxidation. sci-hub.se |

Influence on Cell Proliferation and Cell Cycle Regulatory Pathways in Experimental Models

The influence of potassium pyruvate on cell proliferation and cell cycle regulation is complex and appears to be context-dependent, with studies reporting both pro-proliferative and anti-proliferative effects in different experimental models.

In certain contexts, particularly in cells with defective mitochondrial electron transport chains (ETC), exogenous pyruvate is essential for proliferation. For instance, in ETC-defective 143B206 cells, the addition of pyruvate was necessary to support cell proliferation. oncotarget.com This is because pyruvate can act as an electron acceptor, helping to regenerate NAD+ which is crucial for glycolysis and ATP production, thereby facilitating cell survival and growth. oncotarget.com

Conversely, other studies have demonstrated an inhibitory effect of pyruvate on the proliferation of cancer cells. In HeLa, HepG2, and MCF-7 cancer cell lines, treatment with sodium pyruvate was found to inhibit cell growth. oup.com This anti-proliferative effect was linked to the repression of histone gene expression, which is essential for DNA replication and cell division. oup.com The mechanism appears to involve the induction of NAMPT, leading to an increased NAD+/NADH ratio and subsequent activation of SIRT1, which in turn represses histone gene transcription. oup.com The allosteric activator of M2 pyruvate kinase (M2PYK), fructose-1,6-bisphosphate, has been shown to reduce proliferation in HCT-116 cancer cells, highlighting the role of pyruvate kinase activity in regulating cancer cell proliferation. pnas.org

The fate of pyruvate metabolism within the cell also plays a critical role in determining cell growth. For example, increased mitochondrial pyruvate transport has been shown to restrict cell growth and protein synthesis in Drosophila fat body cells and human liver-derived spheroids by redirecting pyruvate metabolism towards gluconeogenesis and reducing the cellular redox state. elifesciences.org

Table 2: Influence of Pyruvate on Cell Proliferation in Experimental Models

| Cell Line/Model | Experimental Condition | Effect on Proliferation | Proposed Mechanism |

| ETC-defective 143B206 cells | Culture with and without exogenous pyruvate | Required for proliferation | Acts as an electron acceptor to regenerate NAD+. oncotarget.com |

| HeLa, HepG2, MCF-7 cancer cells | Treatment with sodium pyruvate | Inhibited | Repression of histone gene expression via the NAMPT-NAD+-SIRT1 pathway. oup.com |

| HCT-116 cancer cells | Treatment with F16BP (M2PYK activator) | Reduced | Allosteric activation of M2PYK. pnas.org |

| Drosophila fat body cells and human liver-derived spheroids | Overexpression of mitochondrial pyruvate carrier (MPC) | Restricted | Redirected pyruvate metabolism towards gluconeogenesis, reducing cellular redox state. elifesciences.org |

Impact on Apoptosis and Cell Survival Pathways in in vitro and Animal Studies

This compound has been shown to exert significant anti-apoptotic and pro-survival effects in a variety of in vitro and animal models, primarily through its metabolic and antioxidant functions.

In studies using neuronal cells, pyruvate has demonstrated protective effects against apoptosis induced by various stressors. For example, in human neuroblastoma SK-N-SH cells, pyruvate protected against hydrogen peroxide-induced cell death. nih.gov This protection is attributed to pyruvate's ability to scavenge reactive oxygen species and preserve mitochondrial function, including maintaining the mitochondrial membrane potential, which is crucial for preventing the initiation of the apoptotic cascade. researchgate.netnih.gov Similarly, pyruvate has been found to protect primary neurons from ROS-induced death and to be effective against toxins used in in vitro models of Parkinson's disease. researchgate.net

The anti-apoptotic effects of pyruvate extend to other cell types and disease models as well. In the context of myocardial ischemia-reperfusion injury, treatment with pyruvate carboxylase, an enzyme that utilizes pyruvate, was found to reduce cardiomyocyte apoptosis in both in vivo mouse models and in vitro cell models. mdpi.com This was associated with a reduction in inflammatory responses and preservation of mitochondrial structure. mdpi.com

The transition from cell quiescence to proliferation or the induction of apoptosis is often accompanied by changes in cell volume, which involves the movement of ions like potassium across the cell membrane. mdpi.com While a decrease in intracellular potassium is associated with apoptosis, pyruvate's role in maintaining cellular energy and redox balance can indirectly support cell survival by preventing the conditions that trigger apoptotic pathways. mdpi.com

Table 3: Impact of Pyruvate on Apoptosis and Cell Survival in Research Models

| Model System | Insult/Condition | Key Findings on Apoptosis/Survival | Proposed Mechanism |

| Human Neuroblastoma SK-N-SH Cells | Hydrogen Peroxide | Attenuated cell death. nih.gov | Scavenging of ROS and preservation of mitochondrial membrane potential. researchgate.netnih.gov |

| Murine Heterotopic Heart Transplantation Model | Ischemia-Reperfusion Injury | Reduced cardiomyocyte apoptosis. mdpi.com | Reduction of inflammatory cytokines and preservation of mitochondrial microstructure. mdpi.com |

| Primary Neuronal Cultures | Reactive Oxygen Species | Protected against neuronal death. researchgate.net | Antioxidant effects. researchgate.net |

Regulation of Ion Channel Functionality and Membrane Potential Dynamics (e.g., KATP channels)

This compound, through its metabolic product pyruvate, plays a significant role in regulating ion channel functionality and membrane potential, particularly ATP-sensitive potassium (KATP) channels. These channels are crucial in linking cellular metabolism to electrical activity in various cell types, including pancreatic beta-cells.

In pancreatic beta-cells, the closure of KATP channels is a key step in glucose-stimulated insulin (B600854) secretion. The metabolism of glucose leads to an increase in the ATP/ADP ratio, which closes KATP channels, depolarizes the plasma membrane, and triggers insulin release. diabetesjournals.org Pyruvate, as a central product of glycolysis, is a key player in this process. Emerging research suggests that pyruvate kinase (PK), which converts phosphoenolpyruvate (B93156) (PEP) and ADP to pyruvate and ATP, is located near the plasma membrane and directly regulates KATP channels by creating localized domains of high ATP. elifesciences.orgdiabetesjournals.org This model proposes that PEP, derived from both glycolysis and mitochondria, provides the ATP for KATP channel closure via this localized PK activity. elifesciences.orgbiorxiv.org

The activity of mitochondrial potassium channels is also linked to the regulation of mitochondrial membrane potential, cellular respiration, and ROS synthesis. wms-site.com Pyruvate's entry into the mitochondria and its subsequent metabolism in the TCA cycle are fundamental to mitochondrial bioenergetics, which in turn influences the mitochondrial membrane potential. frontiersin.org Studies have shown that intracellular potassium concentration can oscillate in synchrony with mitochondrial membrane potential and ATP levels. researchgate.net

Furthermore, the transport of pyruvate itself across the cell membrane can influence membrane potential dynamics. The sarcolemmal H+-monocarboxylate cotransporter is activated by increased extracellular pyruvate, which can transiently affect cellular ion balance. researchgate.net In bacteria, membrane potential dynamics are intricately linked to metabolism, and ion fluxes, including potassium, can regulate gene expression in response to the cell's metabolic state. nsf.gov

Table 4: Role of Pyruvate in Ion Channel Functionality and Membrane Potential

| System/Channel | Key Regulatory Role of Pyruvate | Underlying Mechanism |

| Pancreatic Beta-Cell KATP Channels | Promotes channel closure | Localized ATP production by pyruvate kinase near the channel. elifesciences.orgdiabetesjournals.org |

| Mitochondrial Potassium Channels | Indirectly influences activity | Affects mitochondrial membrane potential and respiration through TCA cycle metabolism. wms-site.comfrontiersin.org |

| Sarcolemmal H+-monocarboxylate cotransporter | Activates the transporter | Increased extracellular pyruvate concentration. researchgate.net |

Role in Cellular Volume Regulation and Migration Mechanisms

The regulation of cell volume is a fundamental process for cell survival and function, involving the transport of ions and water across the cell membrane. mdpi.com Potassium ions play a central role in this process. cellphysiolbiochem.comdovepress.com While direct studies on this compound's role in cell volume regulation are limited, the involvement of its constituent ions, potassium and pyruvate, suggests an indirect influence.

Cell volume regulation is achieved through processes like regulatory volume decrease (RVD) and regulatory volume increase (RVI), which are mediated by the activation of various ion channels, including potassium and chloride channels. cellphysiolbiochem.comresearchgate.net For instance, cell swelling triggers the efflux of K+ and Cl-, leading to water loss and restoration of cell volume. cellphysiolbiochem.com Given that potassium is a primary osmotically active ion, its extracellular and intracellular concentrations are critical for these regulatory mechanisms.

Cell migration, a complex process essential in development and disease, is also influenced by ion channel activity and cell volume changes. mdpi.cominstitut-curie.orgresearchoutreach.org The movement of ions can affect the cytoskeleton and the signaling pathways that control cell motility. mdpi.com Although specific research on this compound's direct impact on cell migration is not widely available, the metabolic effects of pyruvate could indirectly influence migratory processes. For example, the energy status of the cell, which pyruvate metabolism directly impacts, is crucial for the dynamic cytoskeletal rearrangements required for cell movement.

Table 5: Implied Role of this compound Components in Cellular Regulation

| Cellular Process | Key Component | Implied Role |

| Cellular Volume Regulation | Potassium (K+) | As a major intracellular cation, it is crucial for maintaining osmotic balance and driving regulatory volume changes. cellphysiolbiochem.comdovepress.com |

| Cellular Migration | Pyruvate | As a key energy substrate, it can provide the necessary ATP for the energy-demanding processes of cell migration. |

Preclinical Investigations in Animal Models of Metabolic Dysregulation and Disease

This compound has been extensively studied in preclinical animal models for its cardioprotective effects, particularly in the context of ischemia-reperfusion (I/R) injury and cardiac arrest. researchgate.net Its beneficial actions are attributed to its role as an energy substrate, an antioxidant, and an anti-inflammatory agent. researchgate.net

In animal models of myocardial I/R injury, pyruvate administration has been shown to improve cardiac function and reduce tissue damage. nih.gov For example, in a rat model of I/R, pyruvate treatment restored myocardial antioxidant status, reduced lipid peroxidation, and improved mean arterial pressure. nih.gov Studies using pyruvate carboxylase, which metabolizes pyruvate, have also demonstrated a reduction in myocardial I/R injury in a mouse heart transplantation model, associated with decreased inflammation and apoptosis. mdpi.com Furthermore, enhancing mitochondrial pyruvate metabolism has been shown to ameliorate ischemic reperfusion injury in the heart. nih.gov

In larger animal models of cardiac arrest, pyruvate has shown significant promise in improving outcomes. In a canine model of cardiac arrest, intravenous sodium pyruvate improved post-arrest cardiac electromechanical and metabolic recovery, enhancing left ventricular contractility and hastening electrocardiographic recovery. nih.gov Similarly, in a swine model of cardiac arrest, pyruvate-enriched resuscitation restored hemodynamic function and hastened the resolution of post-arrest acidemia. nih.gov These effects are linked to pyruvate's ability to improve the energy state of the resuscitated myocardium, as evidenced by increased phosphocreatine (B42189) levels and antioxidant defenses. frontiersin.org The protective effects of pyruvate have also been observed in models of hemorrhagic shock, where it helps correct metabolic disturbances and protects multi-organ function. nih.gov

Table 6: Cardioprotective Effects of Pyruvate in Animal Models

| Animal Model | Condition | Key Findings |

| Wistar Albino Rats | Myocardial Ischemia-Reperfusion | Restored antioxidant status, inhibited lipid peroxidation, improved mean arterial pressure. nih.gov |

| Canine Model | Cardiac Arrest and Resuscitation | Improved cardiac electromechanical and metabolic recovery, enhanced left ventricular contractility. nih.gov |

| Swine Model | Cardiac Arrest and Resuscitation | Restored hemodynamic function, hastened resolution of arterial acidemia. nih.gov |

| Mouse Model | Heart Transplantation (Ischemia-Reperfusion) | Reduced myocardial injury, inflammation, and apoptosis with pyruvate carboxylase treatment. mdpi.com |

| Beagle Dogs | Cardiac Arrest and Resuscitation | Increased energy reserves and antioxidant defenses in the resuscitated myocardium. frontiersin.org |

Neuroprotection and Brain Energy Metabolism in Rodent and Larger Animal Models

This compound, as a key metabolic intermediate, has been investigated for its neuroprotective properties and its role in brain energy metabolism in various animal models. Research in rodents and larger animals suggests that pyruvate administration can offer significant neuroprotection in scenarios of brain injury and neurodegenerative disease models.

Studies have demonstrated that systemic administration of pyruvate has neuroprotective effects in animal models of traumatic brain injury (TBI), ischemia, and glutamate (B1630785) neurotoxicity. frontiersin.orgnih.gov In rodent models of TBI, treatment with sodium pyruvate has been shown to improve cerebral glucose metabolism and significantly reduce the number of dead or dying neurons in the cortex and hippocampus. escholarship.org The neuroprotective effects of pyruvate are attributed to its ability to serve as an alternative energy substrate for the brain, bypassing the often-impaired glycolytic pathway following injury. aginganddisease.org By directly fueling the tricarboxylic acid (TCA) cycle in mitochondria, pyruvate can help maintain cellular ATP levels, which are crucial for neuronal survival and function. aginganddisease.org

Long-term dietary supplementation with sodium pyruvate in middle-aged wild-type mice and in an Alzheimer's disease mouse model has been shown to facilitate spatial learning and increase exploratory behavior. frontiersin.org These behavioral improvements were associated with increased brain energy compounds and glycogen (B147801) stores, suggesting that pyruvate can enhance brain energy reserves. frontiersin.org Furthermore, pyruvate has been shown to protect synaptic function in brain slices against the effects of glucose deprivation, a benefit linked to increased glycogen content and its subsequent utilization to maintain ATP levels. nih.gov In a swine model of hemorrhagic shock, intravenous pyruvate administration reduced oxidative stress and cellular damage in the brain. nih.gov

The mechanism of neuroprotection is multifaceted. Beyond providing metabolic support, pyruvate has been shown to possess antioxidant properties and the ability to reduce neuroinflammation. nih.govmdpi.com It can scavenge reactive oxygen species (ROS) and reduce the overactivation of poly-ADP ribose polymerase-1 (PARP-1), a process that can lead to NAD+ depletion and energy failure. nih.gov

Table 1: Summary of Research Findings on this compound in Neuroprotection and Brain Energy Metabolism

| Animal Model | Condition Studied | Key Findings | Reference(s) |

|---|---|---|---|

| Rats | Traumatic Brain Injury (TBI) | Improved cerebral glucose metabolism; reduced neuronal death in cortex and hippocampus. | escholarship.org |

| Mice (Wild-type and AD model) | Aging and Alzheimer's Disease (AD) | Facilitated spatial learning; increased exploratory behavior; increased brain energy reserves and glycogen stores. | frontiersin.org |

| Rat Brain Slices | Glucose Deprivation | Protected synaptic function; increased glycogen content and ATP levels. | nih.gov |

| Swine | Hemorrhagic Shock | Reduced oxidative stress and PARP fragmentation in the brain. | nih.gov |

| Rodent Models | Various Neuropathologies | Pyruvate treatment reduced neuronal loss by 70-90%. | nih.gov |

Erythrocyte Metabolism and Cation Polymorphism Studies

The metabolism of erythrocytes (red blood cells) is highly dependent on glycolysis for energy production, as they lack mitochondria. Pyruvate kinase (PK) is a critical enzyme in this pathway, catalyzing the final step to produce ATP and pyruvate. medscape.comnih.gov Deficiencies in pyruvate kinase lead to a metabolic block, causing an accumulation of upstream glycolytic intermediates and a depletion of ATP. medscape.com This lack of ATP disrupts the function of ion pumps, such as the Na+/K+-ATPase, leading to a loss of intracellular potassium and water, cellular dehydration, and ultimately, premature destruction of the erythrocyte (hemolysis). medscape.com

Table 2: Research on Erythrocyte Metabolism and Cation Polymorphism

| Study Model | Focus of Investigation | Key Findings | Reference(s) |

|---|---|---|---|

| Pyruvate Kinase Deficient Erythrocytes | Pathophysiology of Hemolysis | ATP depletion leads to loss of intracellular potassium and water, causing cell dehydration and premature destruction. | medscape.com |

| High Potassium (HK) and Low Potassium (LK) Sheep and Possum Erythrocytes | Effect of Potassium on Glycolysis | Increased potassium concentration stimulates glucose consumption and pyruvate kinase activity in both HK and LK erythrocytes. | researchgate.net |

| Phosphoglycerate Kinase (PGK) and Pyruvate Kinase (PK) Deficient Erythrocytes | Glycolysis and Cation Transport | Coupled cation transport is maintained despite diminished glycolytic flow in PGK and PK deficient cells, but is impaired when the PGK step is completely blocked. | nih.gov |

Investigations of Cancer Cell Metabolism (e.g., Warburg Effect modulation)

A hallmark of many cancer cells is a reprogrammed energy metabolism known as the Warburg effect, characterized by a high rate of glycolysis and lactate (B86563) production, even in the presence of sufficient oxygen (aerobic glycolysis). nih.govmdpi.comtjnpr.org In this metabolic state, pyruvate, the end product of glycolysis, is preferentially converted to lactate rather than being oxidized in the mitochondria through the TCA cycle. imrpress.comcambridge.org This metabolic shift is thought to provide cancer cells with a rapid source of ATP and the necessary building blocks for biosynthesis to support rapid proliferation. imrpress.comcambridge.org

Research into modulating the Warburg effect often targets key enzymes and transporters involved in pyruvate metabolism. Pyruvate kinase M2 isoform (PKM2) is highly expressed in many cancer cells and plays a crucial role in diverting glycolytic intermediates into anabolic pathways. nih.gov The transport of pyruvate into the mitochondria is mediated by the mitochondrial pyruvate carrier (MPC). Inhibition of the MPC in glioma cells has been shown to activate glutamate dehydrogenase, which then provides an alternative source of α-ketoglutarate to fuel the TCA cycle, demonstrating the metabolic adaptability of cancer cells. cambridge.org

The interplay between different metabolic substrates is also a key area of investigation. For instance, in some cancer models, cancer-associated fibroblasts are induced to undergo aerobic glycolysis, producing lactate and pyruvate. imrpress.com These energy-rich metabolites are then taken up by the cancer cells and utilized in their mitochondrial TCA cycle to enhance ATP production and proliferation. imrpress.com This highlights a metabolic symbiosis within the tumor microenvironment. Furthermore, when the flux of pyruvate into the mitochondria is reduced, cancer cells can increase their reliance on other fuel sources, such as glutamine, to replenish the TCA cycle. cambridge.org Understanding these metabolic vulnerabilities and the central role of pyruvate in directing metabolic flux is a key focus of research aimed at developing new anti-cancer therapies. tjnpr.org

Table 3: this compound in Cancer Cell Metabolism Research

| Metabolic Aspect | Research Focus | Key Findings | Reference(s) |

|---|---|---|---|

| Warburg Effect | Pyruvate Fate in Cancer Cells | Pyruvate is preferentially converted to lactate instead of entering the TCA cycle, supporting rapid cell proliferation. | nih.govmdpi.comimrpress.comcambridge.org |

| Mitochondrial Pyruvate Carrier (MPC) | Regulation of Pyruvate Transport | Inhibition of MPC in glioma cells leads to metabolic adaptation, utilizing alternative fuel sources for the TCA cycle. | cambridge.org |

| Metabolic Symbiosis | Tumor Microenvironment | Cancer-associated fibroblasts can produce pyruvate and lactate, which are then used by cancer cells to fuel mitochondrial metabolism. | imrpress.com |

| Glutamine Metabolism | Alternative Fuel Source | Reduced pyruvate flux into mitochondria can increase cancer cell reliance on glutamine to replenish the TCA cycle. | cambridge.org |

Role in Plant Physiological Responses to Environmental Stressors and Nutrient Availability

Metabolic Reprogramming under Potassium Deficiency Conditions

Potassium (K) is an essential macronutrient for plants, and its deficiency can lead to significant metabolic disorders. frontiersin.org One of the primary metabolic consequences of low potassium is a strong and reversible depletion of pyruvate in the roots. nih.gov This is accompanied by an accumulation of sugars, such as glucose and fructose. nih.gov The direct cause of these changes is believed to be the inhibition of the enzyme pyruvate kinase, which requires potassium as a cofactor for its activity. nih.govnih.gov Pyruvate kinase catalyzes the conversion of phosphoenolpyruvate to pyruvate, a critical step in glycolysis.

Under potassium deficiency, plants undergo metabolic reprogramming to adapt to the stress. While the flow through pyruvate kinase is inhibited, there appears to be an active metabolic shift downstream of glycolysis. nih.gov This includes alterations in the TCA cycle and amino acid metabolism, aiming to maintain the carbon flux into amino acids and proteins. frontiersin.orgnih.gov For example, in tomato plants, potassium deficiency leads to decreased levels of malic and pyruvic acids, while citric and α-ketoglutaric acids accumulate. cdnsciencepub.com These changes are suggested to be a result of altered enzyme activities in pyruvate metabolism and shifts in equilibrium due to the accumulation of amino acids. cdnsciencepub.com This metabolic reprogramming helps the plant to manage the negative metabolic charge and adjust the nitrogen-to-carbon ratio in amino acids. nih.gov

Table 4: Metabolic Changes in Plants under Potassium Deficiency

| Plant Species | Metabolic Change | Proposed Mechanism | Reference(s) |

|---|---|---|---|

| Arabidopsis thaliana | Depletion of pyruvate and accumulation of sugars in roots. | Direct inhibition of pyruvate kinase activity by low cytoplasmic potassium. | nih.gov |

| Tomato (Lycopersicon esculentum) | Decreased malic and pyruvic acids; increased citric and α-ketoglutaric acids. | Changes in enzyme activity related to pyruvate metabolism and shifts in metabolic equilibrium. | cdnsciencepub.com |

| Chickpea (Cicer arietinum) | Alterations in pyruvate metabolism and the TCA cycle. | Reprogramming of metabolism to maintain energy production and support growth under stress. | frontiersin.org |

| Brassica napus | Increased sugar concentration. | Inhibition of pyruvate kinase activity due to low potassium availability. | nih.gov |

Influence on Phytohormone Pathways and Root Development

Potassium availability significantly influences plant growth and development, including root system architecture, which is intricately regulated by phytohormones. frontiersin.orgmdpi.com Potassium deficiency has been shown to trigger changes in phytohormone signaling pathways, which in turn affect root development. frontiersin.orgfrontiersin.org

Studies in chickpea have shown that potassium deficiency leads to reduced primary root growth and alters the expression of genes involved in phytohormone pathways. frontiersin.org Similarly, in Brassica napus, potassium starvation was associated with an increase in abscisic acid (ABA) levels, a stress-related hormone. frontiersin.org The interplay between potassium nutrition and phytohormones is crucial for adapting to nutrient stress. For instance, sufficient potassium is necessary for the transport of sucrose (B13894) from the leaves to the roots, providing the energy required for root growth and development, processes that are under hormonal control. frontiersin.org

Table 5: Influence of Potassium on Phytohormones and Root Development

| Plant Process | Involvement of Potassium | Related Phytohormone Pathways | Reference(s) |

|---|---|---|---|

| Root Growth and Development | Essential for primary root growth and overall root system architecture. | Affects auxin and abscisic acid (ABA) signaling pathways. | frontiersin.orgfrontiersin.org |

| Phytohormone Synthesis | Overall metabolic state, including pyruvate levels, can influence precursor availability. | The auxin biosynthesis pathway involves indole-3-pyruvate. | frontiersin.orgoup.com |

| Nutrient Transport | Crucial for phloem transport of sucrose to roots, fueling growth. | Hormonally regulated processes of root growth depend on this energy supply. | frontiersin.org |

Induction of Antioxidant Systems and Heat Resistance in Plantlets

Potassium plays a role in enhancing plant tolerance to various abiotic stresses, including heat stress, partly through the induction of antioxidant defense systems. mdpi.commdpi.com These systems help to mitigate the oxidative damage caused by reactive oxygen species (ROS) that are produced under stress conditions. mdpi.comnih.gov

Research on wheat plantlets has investigated the signaling pathways involved in the acquisition of heat resistance. Hydrogen sulfide (B99878) (H₂S) has been identified as a signaling molecule that participates in the induction of antioxidant enzymes and the development of heat resistance. researchgate.net The synthesis of H₂S in plants can occur through the enzymatic conversion of L-cysteine to pyruvate, a reaction catalyzed by L-cysteine desulfhydrase. openagriculturejournal.com

In these studies, this compound was used as a chemical inhibitor of H₂S synthesis. researchgate.net When wheat roots were treated with this compound, it partially eliminated the positive effects of salicylic (B10762653) acid and putrescine on increasing antioxidant enzyme activity and heat resistance. researchgate.net This indicates that the protective effects of these compounds are, at least in part, mediated by H₂S, and by inhibiting its synthesis, this compound helps to elucidate this signaling pathway. These findings demonstrate that while potassium as a nutrient generally supports stress tolerance, this compound can be used experimentally to probe specific metabolic and signaling pathways, such as the one involving H₂S in the induction of antioxidant systems. researchgate.net

Table 6: Role of this compound in Plant Stress Response Studies

| Experimental Model | Stress Condition | Role of this compound | Key Findings | Reference(s) |

|---|---|---|---|---|

| Wheat Plantlets | Heat Stress | Inhibitor of hydrogen sulfide (H₂S) synthesis. | Partially eliminated the increase in antioxidant enzyme activity and heat resistance induced by salicylic acid and putrescine. | researchgate.net |

Signal Transduction Mechanisms in Stomatal Closure

The closure of stomata, microscopic pores on the surface of plant leaves, is a critical physiological process that regulates gas exchange and water loss. This process is governed by complex signal transduction networks within the guard cells that surround the stomatal pore. A growing body of research in non-human models, particularly in the model plant Arabidopsis thaliana, has implicated pyruvate as a key signaling molecule in inducing stomatal closure. In the physiological context of the cell, pyruvate exists as an anion and would be accompanied by a cation, such as potassium (K+), which itself is a central ion in the regulation of guard cell turgor. Therefore, the discussion of pyruvate's role in stomatal closure is intrinsically linked to the movement of potassium ions.

Research has demonstrated that an increase in cellular pyruvate content can trigger a cascade of events leading to stomatal closure. nih.govomicsdi.org This process is distinct from, though interconnected with, the well-established abscisic acid (ABA) signaling pathway, a primary hormonal regulator of stomatal aperture. researchgate.net The transport of pyruvate into the mitochondria is a crucial step, and the mitochondrial pyruvate carrier (MPC) protein complex plays a significant role in modulating the cellular levels of pyruvate available for signaling. nih.govomicsdi.org

Studies on Arabidopsis thaliana have shown that mutants with impaired mitochondrial pyruvate carrier function (e.g., mpc1 mutants) accumulate higher levels of pyruvate. nih.govomicsdi.org This elevated pyruvate concentration correlates with an increased sensitivity to ABA-induced stomatal closure and a reduced rate of water loss, highlighting pyruvate's role in the plant's drought response. nih.govresearchgate.net

Detailed Research Findings

The mechanism by which pyruvate promotes stomatal closure involves the activation of specific ion channels in the guard cell plasma membrane. nih.gov Specifically, pyruvate has been shown to modulate and activate slow-type anion currents. nih.govresearchgate.net The efflux of anions through these channels is a critical step that leads to membrane depolarization, which in turn facilitates the efflux of K+ from the guard cells, loss of turgor pressure, and consequently, stomatal closure. mdpi.com

A pivotal component of the pyruvate signaling pathway in guard cells is the production of reactive oxygen species (ROS). nih.gov ROS, such as hydrogen peroxide (H₂O₂), are well-known second messengers in various plant signaling pathways, including ABA-induced stomatal closure. nih.gov Experimental evidence indicates that treatment with pyruvate induces ROS production in guard cells. nih.gov This increase in ROS is not a mere byproduct but a necessary step in the signaling cascade. The induction of both stomatal closure and the activation of slow-type anion currents by pyruvate is dependent on the function of NADPH oxidases, specifically RbohD and RbohF, which are enzymes responsible for generating ROS. nih.govomicsdi.org In mutants where these enzymes are non-functional, the effect of pyruvate on stomatal closure is impaired, confirming the essential role of ROS in mediating pyruvate's signal. nih.gov

The interplay between pyruvate metabolism and stomatal signaling is complex. While mitochondrial pyruvate accumulation can promote closure via ROS-dependent anion channel activation, other research suggests that mitochondrial pyruvate import can also act as a negative regulator of ABA signaling, opposing stomatal closure. frontiersin.orgoup.com This suggests a highly regulated system where the subcellular location and concentration of pyruvate determine its ultimate effect on stomatal aperture.

Interactive Data Table: Effect of Pyruvate Concentration on Stomatal Aperture

The following table presents data from a study on Arabidopsis thaliana, illustrating the dose-dependent effect of exogenously applied pyruvate on the ratio of stomatal width to length. A decrease in this ratio signifies stomatal closure.

Data derived from research on Arabidopsis thaliana, demonstrating that pyruvate induces stomatal closure, with a significant effect observed at a concentration of 100 µM. nih.govresearchgate.net

Advanced Analytical and Research Methodologies for Potassium Pyruvate Studies

Enzymatic Assays for Pyruvate (B1213749) and Pyruvate Kinase Activity Quantification in Research Samples

Enzymatic assays are fundamental tools in biochemical research, providing a means to measure the concentration of metabolites like pyruvate and the activity of enzymes such as pyruvate kinase (PK). sigmaaldrich.comsigmaaldrich.com Pyruvate kinase is a key enzyme in glycolysis, catalyzing the conversion of phosphoenolpyruvate (B93156) (PEP) and ADP to pyruvate and ATP. sigmaaldrich.comassaygenie.combioassaysys.com Its activity is often altered in disease states, making its quantification valuable in various research fields, including cancer metabolism. clinisciences.com

A common method for quantifying pyruvate kinase activity is through a coupled enzyme assay. sigmaaldrich.comsigmaaldrich.com In this system, the pyruvate produced by PK is used by a second enzyme, lactate (B86563) dehydrogenase (LDH), which catalyzes the NADH-dependent reduction of pyruvate to lactate. tandfonline.com The rate of this second reaction is directly proportional to the rate of pyruvate production by PK. tandfonline.com This can be monitored by measuring the decrease in absorbance at 340 nm as NADH is oxidized to NAD+. tandfonline.comnih.govtandfonline.com This spectrophotometric method provides a continuous, real-time measurement of enzyme activity. nih.gov

These assays can be performed on various sample types, including plasma, serum, and tissue extracts, making them versatile for both laboratory and clinical research. sigmaaldrich.comclinisciences.com Commercial kits are available that provide a straightforward procedure for measuring pyruvate kinase activity and can be adapted for high-throughput screening. assaygenie.combioassaysys.comclinisciences.com These kits typically provide a linear detection range for both colorimetric and fluorometric assays. assaygenie.combioassaysys.com For instance, a colorimetric assay might have a linear detection range of 0.1 to 50 U/L, while a more sensitive fluorometric assay could have a range of 0.01 to 2 U/L. assaygenie.combioassaysys.com

The principle of these assays involves the catalysis of PEP and ADP by pyruvate kinase to generate pyruvate and ATP. assaygenie.combioassaysys.com The resulting pyruvate is then used in a coupled reaction that produces a product whose color intensity at 570 nm or fluorescence intensity at an excitation/emission of 530/590 nm is directly proportional to the amount of pyruvate generated. assaygenie.combioassaysys.com

The development and validation of analytical methods are critical for ensuring the accuracy and reliability of research findings. For pyruvate, methods like gas chromatography-mass spectrometry (GC-MS) have been developed for its quantification in biological samples. mdpi.com One such method allows for the measurement of both lactate/pyruvate and β-hydroxybutyrate/acetoacetate ratios in the same sample aliquot of plasma or tissue. mdpi.com This is significant as these ratios are often used to assess the redox state of a cell. mdpi.com

Validation of such methods involves establishing linearity, accuracy, and precision. For example, a validated GC-MS method demonstrated linearity for pyruvate concentrations ranging from 0.001 to 1 mM. mdpi.com High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is another method that has been established for measuring pyruvate and its ethyl ester in rat plasma, which is particularly useful for pharmacokinetic studies. google.com

For enzymatic assays, it's crucial to ensure that the rate-limiting step is the reaction of interest. tandfonline.com In coupled assays for pyruvate kinase, the concentration and activity of the coupling enzyme (LDH) must be sufficient to ensure that the measured rate reflects the activity of pyruvate kinase and not the coupling enzyme. tandfonline.com The development of these assays also involves optimizing conditions such as pH and substrate concentrations. tandfonline.com Nuclear Magnetic Resonance (NMR) spectroscopy offers an alternative to traditional spectrophotometric assays, allowing for the real-time, simultaneous quantification of all metabolites in the assay system, including substrates, products, and allosteric modifiers. mdpi.com

Spectrophotometric and Kinetic Coupling Assay Systems

Hyperpolarized Magnetic Resonance Spectroscopy (MRS) and Imaging (MRI) in Preclinical Research